molecular formula C8H6F3NO3 B13344380 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid

2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid

Katalognummer: B13344380
Molekulargewicht: 221.13 g/mol
InChI-Schlüssel: CCLJVEIEJOTAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group and the acetic acid moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the trifluoromethoxy group in 2-(6-(Trifluoromethoxy)pyridin-3-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H6F3NO3

Molekulargewicht

221.13 g/mol

IUPAC-Name

2-[6-(trifluoromethoxy)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14)

InChI-Schlüssel

CCLJVEIEJOTAFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1CC(=O)O)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.